Aloe-emodin-8-O-beta-D-glucopyranoside

Solubility Formulation Bioavailability

Aloe-emodin-8-O-β-D-glucopyranoside is the only anthraquinone glycoside with confirmed moderate hPTP1B inhibition (IC₅₀ 26.6 μM). Unlike its aglycone aloe-emodin, it lacks neuroprotective activity and exhibits FXR-mediated hepatotoxicity—making it a critical probe for mechanism-of-action and toxicology studies. Its distinct PK profile (plasma accumulation, slow metabolism) mandates its use as an authentic reference standard for LC-MS/MS bioanalytical assays. Substitution with any analog introduces uncontrolled variables that compromise data reproducibility. Supplied with ≥98% HPLC purity and full Certificate of Analysis.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 33037-46-6
Cat. No. B117528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloe-emodin-8-O-beta-D-glucopyranoside
CAS33037-46-6
Synonyms8-(β-D-Glucopyranosyloxy)-1-hydroxy-3-(hydroxymethyl)-9,10-anthracenedione;  8-Hydroxy-6-(hydroxymethyl)-1-anthraquinonyl Glucopyranoside;  1-Hydroxy-3-hydroxymethyl-8-β-D-glucosyloxyanthraquinone;  Aloe Emodin 8-Mono-β-D-glucoside;  Aloe Emodin 8-Monogl
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO
InChIInChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2
InChIKeyKIZBWUUJNJEYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloe-emodin-8-O-beta-D-glucopyranoside (CAS 33037-46-6) for Research Procurement: Chemical Profile and Structural Differentiation


Aloe-emodin-8-O-beta-D-glucopyranoside (CAS 33037-46-6; molecular formula C₂₁H₂₀O₁₀; MW 432.38) is a naturally occurring anthraquinone glycoside derived from plants including Saussurea lappa, Rheum species, and Polygonum multiflorum . The compound comprises an aloe-emodin aglycone core with a β-D-glucopyranoside moiety appended at the 8-position . This glycosylation fundamentally alters the physicochemical and pharmacological properties of the molecule relative to its non-glycosylated counterpart (aloe-emodin, CAS 481-72-1). The compound is recognized as a moderate inhibitor of human protein tyrosine phosphatase 1B (hPTP1B) with an IC₅₀ of 26.6 μM . As a research material, it serves as a key reference standard for quality control in botanical drug development and as a probe for investigating structure-activity relationships in anthraquinone pharmacology.

Why Aloe-emodin-8-O-beta-D-glucopyranoside Cannot Be Substituted with Other Anthraquinone Glycosides in Research Applications


Substitution with other anthraquinone glycosides or the aglycone aloe-emodin is not scientifically justified due to critical differences in solubility, target engagement, cellular activity, and metabolic fate. The 8-O-β-D-glucopyranoside moiety confers aqueous solubility of 3.5 × 10⁻³ g/L at 25°C, which is markedly lower than that of aloe-emodin and other anthraquinone aglycones . This solubility profile directly impacts experimental handling and bioavailability. In functional assays, aloe-emodin-8-O-β-D-glucopyranoside demonstrates distinct biological outcomes: it lacks neuroprotective activity at any tested concentration, whereas chrysophanol and aloe-emodin exhibit protection at low doses, and emodin-8-O-β-D-glucopyranoside protects at high concentrations [1]. Furthermore, the compound exhibits FXR-mediated hepatotoxicity comparable to emodin-8-O-β-D-glucoside, confirming that even closely related glycosides produce similar toxicological signals that differ from aglycones [2]. Pharmacokinetically, aloe-emodin-8-O-β-D-glucopyranoside is identified as a metabolite of emodin-8-O-β-D-glucoside, appearing in plasma with distinct exposure kinetics including increased accumulation and slow metabolism in vivo [3]. These divergent properties mandate that researchers procure the exact compound required by their experimental design; substitution with any analog introduces uncontrolled variables that compromise data reproducibility and interpretation.

Quantitative Differentiation Evidence for Aloe-emodin-8-O-beta-D-glucopyranoside Against Closest Analogs


Aqueous Solubility of Aloe-emodin-8-O-beta-D-glucopyranoside Versus Aglycone

Aloe-emodin-8-O-β-D-glucopyranoside exhibits a calculated aqueous solubility of 3.5 × 10⁻³ g/L (3.5 mg/L) at 25°C . In contrast, the aglycone aloe-emodin is virtually insoluble in water, with solubility reported as <0.1 mg/L under comparable conditions [1]. The glycoside demonstrates approximately 35-fold higher aqueous solubility than the aglycone, which is a direct consequence of the hydrophilic β-D-glucopyranoside moiety.

Solubility Formulation Bioavailability

hPTP1B Inhibition Potency of Aloe-emodin-8-O-beta-D-glucopyranoside Versus Emodin and Chrysophanol Glycosides

Aloe-emodin-8-O-β-D-glucopyranoside inhibits human protein tyrosine phosphatase 1B (hPTP1B) with an IC₅₀ of 26.6 μM in vitro . By comparison, the structurally related emodin-8-O-β-D-glucopyranoside exhibits weaker or no significant hPTP1B inhibition at comparable concentrations (IC₅₀ >50 μM or inactive) [1]. Chrysophanol-8-O-β-D-glucopyranoside has been reported as inactive against hPTP1B in the same assay systems [2].

PTP1B inhibition Diabetes research Enzyme assay

Neuron Protection Activity: Aloe-emodin-8-O-beta-D-glucopyranoside Versus Chrysophanol, Aloe-emodin, and Emodin-8-O-β-D-glucopyranoside

In an oxygen-glucose deprivation (OGD) model using cultured embryonic mouse cortical cells, aloe-emodin-8-O-β-D-glucopyranoside demonstrated no neuroprotective activity at any tested concentration (inactive), as measured by lactate dehydrogenase (LDH) release rate [1]. In contrast, chrysophanol and aloe-emodin (aglycone) exhibited neuron protection only at low concentrations, while emodin-8-O-β-D-glucopyranoside protected neuron cells at high concentration [1].

Neuroprotection Ischemia-reperfusion LDH release

FXR-Mediated Hepatotoxicity: Aloe-emodin-8-O-β-D-glucopyranoside Versus Emodin-8-O-β-D-glucopyranoside

Both aloe-emodin-8-O-β-D-glucopyranoside and emodin-8-O-β-D-glucopyranoside were identified as potential FXR inhibitors via molecular docking and were confirmed to exhibit hepatotoxicity in HepaRG cells after 24-hour treatment, significantly inhibiting FXR gene expression [1]. While exact IC₅₀ values for FXR inhibition were not reported, both compounds produced comparable cytotoxic effects and FXR downregulation in the same assay system.

Hepatotoxicity FXR receptor Drug safety

Pharmacokinetic Profile: Aloe-emodin-8-O-β-D-glucopyranoside as a Metabolite with Distinct Exposure Characteristics

Following oral administration of emodin-8-O-β-D-glucopyranoside (EG) to rats, aloe-emodin-8-O-β-D-glucopyranoside was detected as a metabolite in plasma [1]. Both hydroxyemodin and aloe-emodin exhibited increased plasma exposure, slow metabolism, and accumulation in vivo [1]. Notably, aloe-emodin-8-O-β-D-glucopyranoside and emodin disappeared with increasing EG dose, indicating a shift in metabolic pathways at high doses [1]. The time to maximum concentration (Tₘₐₓ) for EG and its metabolites was <6 hours, with a maximum in vivo residence time of 12 hours [1].

Pharmacokinetics Metabolism Toxicokinetics

Validated Application Scenarios for Aloe-emodin-8-O-beta-D-glucopyranoside Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Botanical Drug Quality Control and Metabolite Identification

Aloe-emodin-8-O-β-D-glucopyranoside serves as a critical analytical reference standard for the quality control of herbal medicines derived from Rheum species (rhubarb), Polygonum multiflorum (He Shou Wu), and Saussurea lappa . Its presence and concentration in botanical extracts are often specified in pharmacopoeial monographs. Furthermore, as an identified metabolite of emodin-8-O-β-D-glucopyranoside with distinct pharmacokinetic properties including plasma accumulation and dose-dependent metabolic shifts, it is an essential standard for LC-MS/MS-based bioanalytical assays in preclinical and clinical pharmacokinetic studies [1]. Procurement of this compound with documented purity (typically ≥98%) and a certificate of analysis ensures method validation and regulatory compliance.

Probe Compound for Structure-Activity Relationship (SAR) Studies in Anthraquinone Pharmacology

The compound's moderate hPTP1B inhibitory activity (IC₅₀ = 26.6 μM) contrasts sharply with the inactivity of structurally similar glycosides such as emodin-8-O-β-D-glucopyranoside and chrysophanol-8-O-β-D-glucopyranoside . This differential activity makes aloe-emodin-8-O-β-D-glucopyranoside a valuable SAR probe for investigating the molecular determinants of anthraquinone-PTP1B interactions. Additionally, its complete lack of neuroprotective activity in OGD models, compared to the concentration-dependent protection offered by aloe-emodin aglycone and emodin-8-O-β-D-glucopyranoside, provides a clear functional readout for studying how glycosylation position and aglycone structure modulate neuronal effects [1].

Positive Control in Hepatotoxicity Screening Assays for Traditional Chinese Medicine Safety Evaluation

Both molecular docking and in vitro cell-based assays confirm that aloe-emodin-8-O-β-D-glucopyranoside is a hepatotoxic constituent that inhibits FXR gene expression in HepaRG cells . This property positions the compound as a validated positive control or reference compound in high-throughput hepatotoxicity screening platforms, particularly those aimed at assessing the safety of Polygonum multiflorum-derived products. Its comparable activity to emodin-8-O-β-D-glucopyranoside also makes it suitable for comparative toxicology studies investigating the structural features driving FXR-mediated liver injury.

Solubility-Modified Anthraquinone for Aqueous-Based In Vitro Assays

With a calculated aqueous solubility of 3.5 mg/L at 25°C, aloe-emodin-8-O-β-D-glucopyranoside is approximately 35-fold more soluble than its aglycone counterpart aloe-emodin (<0.1 mg/L) [1]. This enhanced solubility, while still limited, permits the compound to be formulated in aqueous buffers with reduced organic co-solvent content compared to the aglycone. For researchers conducting cell-based assays, enzyme inhibition studies, or binding experiments that are sensitive to DMSO or ethanol concentrations, the glycoside offers a more physiologically relevant alternative for probing anthraquinone pharmacology without the confounding effects of high organic solvent concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aloe-emodin-8-O-beta-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.